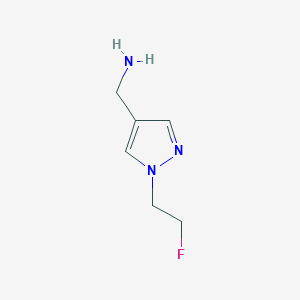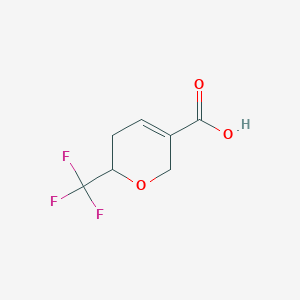
2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has seen enormous growth in the last decade. The transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the rest of the molecule. The trifluoromethyl group plays a significant role in the properties of the compound .Chemical Reactions Analysis
Trifluoromethyl compounds are known to participate in various chemical reactions. For example, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This is due to recent advances in trifluoromethylation of carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen
Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives
Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives through a solvent-free condensation process. This method involves using 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives, showcasing the role of similar compounds in the creation of new chemical entities with potential antimicrobial properties (Ghashang et al., 2013).
Catalysis in Cationic Cyclisations
Haskins and Knight (2002) explored the use of triflic acid, a related compound, as a catalyst for cyclization reactions. This research demonstrates the utility of triflic acid in facilitating the formation of complex structures like pyrrolidines, highlighting the importance of similar fluorine-containing acids in organic synthesis (Haskins & Knight, 2002).
Synthesis of Trifluoromethylazoles
Jones et al. (1996) conducted a study on the synthesis of trifluoromethylazoles by trifluoroacetylation of 3,4-dihydro-2H-pyran, demonstrating the potential of trifluoromethyl groups in creating compounds for pH measurement in biological media through 19F NMR spectroscopy (Jones et al., 1996).
Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids
Cottet et al. (2003) elaborated strategies for preparing pyridinecarboxylic and quinolinecarboxylic acids with trifluoromethyl substituents. This research highlights the diverse applications of trifluoromethyl groups in synthesizing complex organic molecules (Cottet et al., 2003).
Synthesis of 4-(2-Oxoalkyl)-2H-Chroman-2-Ones
Bojilova et al. (1992) described a method for synthesizing 4-(2-oxoalkyl)-2H-chroman-2-ones, involving the reaction of 3-acylsubstituted 2H-1-benzopyran-2-ones with acid anhydrides. This research demonstrates the utility of dihydropyran compounds in organic synthesis (Bojilova et al., 1992).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the trifluoromethyl group plays a significant role in its interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and cell signaling .
Pharmacokinetics
The trifluoromethyl group is known to play a significant role in the pharmacokinetics of many drugs, influencing their stability, lipophilicity, and metabolic stability .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including anti-inflammatory and anti-viral effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid. For instance, the compound’s stability may be affected by factors such as temperature and pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-3,6-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1,5H,2-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNNFUVEYJDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(COC1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2580191-49-5 |
Source


|
| Record name | 6-(trifluoromethyl)-5,6-dihydro-2H-pyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide](/img/structure/B2700483.png)
![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)


![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)
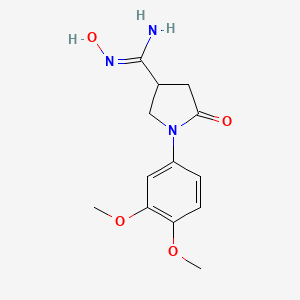
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)


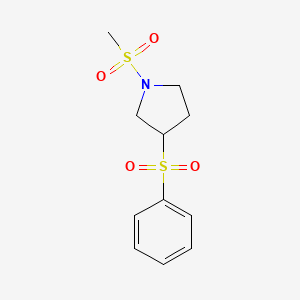
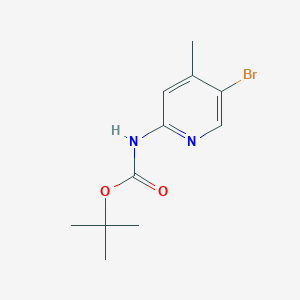
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)
